molecular formula C19H33N3O2 B5540640 2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one

2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5540640
M. Wt: 335.5 g/mol
InChI Key: OWNLPUCYPDMTIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to our molecule of interest, involves innovative methods such as spirocyclization of pyridine substrates and intramolecular Michael addition reactions. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be easily achieved via intramolecular spirocyclization of 4-substituted pyridines, involving the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The structural elucidation of diazaspiro[5.5]undecane derivatives is predominantly accomplished through advanced spectroscopic methods such as NMR and X-ray crystallography. These techniques confirm the unique spirocyclic architecture and help in understanding the molecular interactions within the compounds. For example, a methodology developed for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones provided insights into their molecular structure mainly elucidated by NMR and X-ray crystallographic techniques, revealing that the cyclohexanone unit often prefers a chair conformation (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives engage in various chemical reactions, displaying a wide range of reactivity due to their functional groups. For instance, the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction showcases the compound's reactivity and the influence of trifluoromethyl groups on its chemical properties (Li et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are influenced by the molecule's specific substituents and structural conformation. The intermolecular hydrogen bonding and π–π stacking interactions are significant factors affecting the crystalline structure and solubility of these compounds (Aggarwal et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one and related derivatives, including reactivity towards various reagents, stability under different conditions, and potential for functionalization, are pivotal for understanding their utility in scientific research. The presence of functional groups such as esters, amides, and ethers within these molecules contributes to their diverse chemical behavior, enabling a broad spectrum of chemical transformations and applications (Yang et al., 2008).

Scientific Research Applications

  • Catalyst-Free Synthesis of Spiro Heterocycles

    • The compound has been utilized in the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles. This process involves a double Michael addition reaction of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds like N,N-dimethyl barbituric acid in ethylene glycol at 100 °C. This method yields high purity compounds within a short time and has been confirmed by X-ray analysis (Aggarwal, Vij, & Khurana, 2014).
  • CCR8 Antagonists for Respiratory Diseases

    • Derivatives of this compound have been claimed as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr Peter Norman, 2007).
  • Microwave-Assisted Solid-Phase Synthesis

    • The compound is significant in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. This process relies on the direct annulation of primary amines with resin-bound bismesylates, highlighting the importance of alpha-methyl benzyl carbamate resin linker (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
  • Synthesis of Spirocyclic Compounds for Drug Discovery

    • Inspired by bioactive natural products, novel spiro scaffolds have been synthesized, which are significant for drug discovery. The synthesis involves robust methods and provides ready-to-use building blocks for lead generation libraries (Jenkins et al., 2009).
  • Photophysical Studies and TDDFT Calculations

    • The compound has been synthesized for photophysical studies and solvatochromic analysis. TDDFT (Time-Dependent Density Functional Theory) calculations have been used for understanding the solvent effect on photophysical behavior and spectral properties (Aggarwal & Khurana, 2015).
  • Enantioselective Total Syntheses of Alkaloids

    • Enantioselective total syntheses of naturally occurring alkaloids have been achieved using this compound, highlighting its importance in organic chemistry and pharmacology (Pandey, Kumara, Burugu, & Puranik, 2011).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. It could potentially act as a ligand for a receptor or an inhibitor for an enzyme, depending on its structure and the system in which it is used .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could be explored for potential medicinal properties, used as a building block for more complex molecules, or studied for its chemical reactivity .

properties

IUPAC Name

9-[3-[ethyl(methyl)amino]-2-methylpropanoyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O2/c1-5-11-22-15-19(8-7-17(22)23)9-12-21(13-10-19)18(24)16(3)14-20(4)6-2/h5,16H,1,6-15H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNLPUCYPDMTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(C)C(=O)N1CCC2(CCC(=O)N(C2)CC=C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one

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